2,4,6-trimethyl-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 2,4,6-trimethylbenzene core linked via a sulfonamide group to a thiazole ring substituted at the 2-position with a pyridin-3-yl moiety. Its structure combines lipophilic (trimethylbenzene) and polar (thiazole-pyridine) elements, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
2,4,6-trimethyl-N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-12-7-13(2)17(14(3)8-12)25(22,23)20-10-16-11-24-18(21-16)15-5-4-6-19-9-15/h4-9,11,20H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEXSVFLCZOTQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CSC(=N2)C3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2,4,6-trimethyl-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide, also known as 3TPYMB, is the electron transport layer in organic light-emitting diodes (OLEDs). It serves as an excellent electron-transport material.
Mode of Action
3TPYMB interacts with its target by allowing efficient electron injection. It has a LUMO energy level of 3.3 eV, which is just lower than most of the work function of cathodes (i.e., CsF/Al), enabling efficient electron injection. This prevents extra electrons from accumulating at the interface. Additionally, 3TPYMB is a hole-blocking material with a high HOMO of 6.80 eV. This is high enough to block the holes from being recombined with the electrons at the cathode.
Biochemical Pathways
The biochemical pathways affected by 3TPYMB primarily involve the electron transport process in OLED devices. By efficiently injecting electrons and blocking holes, 3TPYMB helps to maintain the balance of charges within the device, thereby enhancing the efficiency and lifespan of the OLED.
Pharmacokinetics
While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the context of 3TPYMB, we can discuss its properties that affect its performance in OLEDs. These properties contribute to its stability and efficiency as an electron transport material.
Result of Action
The result of 3TPYMB’s action is the efficient operation of OLEDs. By allowing efficient electron injection and blocking holes, 3TPYMB prevents the accumulation of extra charges at the interface. This leads to improved device performance, including higher luminance and current efficiency.
Action Environment
The action of 3TPYMB can be influenced by various environmental factors. For instance, the efficiency of electron injection and hole blocking can be affected by the temperature, given that the material has a specific melting point. Therefore, maintaining optimal environmental conditions is crucial for maximizing the efficacy and stability of 3TPYMB in its role as an electron transport material.
Biological Activity
2,4,6-trimethyl-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound notable for its unique structural features, including a sulfonamide group and a thiazole-pyridine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The compound's molecular formula is C15H18N2O2S, with a molecular weight of approximately 310.43 g/mol. Its structure includes:
- A benzene ring substituted at the 2, 4, and 6 positions with methyl groups.
- A thiazole-pyridine moiety that enhances its lipophilicity and biological activity.
Biological Activity
Research indicates that sulfonamide derivatives often exhibit significant biological activities. The potential activities of this compound include:
Antimicrobial Activity
Studies have shown that compounds containing thiazole and pyridine groups can demonstrate antimicrobial properties. The structural similarity to known antimicrobial agents suggests that this compound may also inhibit bacterial growth.
Anticancer Potential
Preliminary investigations indicate that similar compounds exhibit anticancer activity. For instance, derivatives with thiazole rings have been noted for their ability to induce apoptosis in cancer cells.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with specific receptors can lead to altered cellular responses.
Case Studies and Research Findings
Several studies have focused on the biological activity of sulfonamide derivatives:
- Cardiovascular Effects : Research on benzenesulfonamide derivatives indicates effects on perfusion pressure and coronary resistance in isolated rat heart models. These studies suggest potential cardiovascular benefits through modulation of vascular resistance .
- Antibacterial Activity : A study evaluating 2-amino-thiazoles found significant antibacterial activity against Mycobacterium tuberculosis, indicating that similar structural motifs could confer antibacterial properties .
- Docking Studies : Computational docking studies have provided insights into how these compounds interact with target proteins, revealing potential pathways for therapeutic applications .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide | Contains pyridine and sulfonamide groups | Antimicrobial |
| 2,4-dimethyl-N-(pyridin-2-yl)benzene-1-sulfonamide | Similar methyl substitutions on benzene | Anticancer |
| 2-amino-N-(pyridin-3-yl)thiazole | Lacks benzene but retains thiazole-pyridine structure | Antiviral |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to sulfonamide derivatives with variations in substituents, linker length, and heterocyclic components. Key structural differences influence physicochemical properties and hypothetical biological activity.
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Differences and Inferred Properties
Substituent Effects on Lipophilicity and Solubility: The 2,4,6-trimethylbenzene group in the target compound enhances lipophilicity compared to halogenated (e.g., 4-fluoro , 4-chloro ) or methoxy-substituted analogs. This may improve membrane permeability but reduce aqueous solubility.
Linker Flexibility :
- The methyl linker in the target compound provides rigidity, whereas ethyl linkers in analogs introduce flexibility, which may affect binding pocket accommodation.
Heterocyclic Interactions: The pyridin-3-yl-thiazole motif in the target compound enables π-π stacking and hydrogen bonding, similar to analogs like BG15339 . In contrast, the anilinopyridine group in may engage in additional hydrophobic interactions.
Hypothetical Pharmacological Implications
- Enzyme Inhibition: Sulfonamides are known carbonic anhydrase or kinase inhibitors. The trimethyl group’s bulkiness may sterically hinder binding compared to smaller substituents (e.g., fluoro) .
- Metabolic Stability : Methyl groups on the benzene ring could reduce oxidative metabolism relative to halogenated analogs, prolonging half-life .
Research Findings and Limitations
No direct biological data for the target compound are available in the provided evidence. However, inferences from structural analogs suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
